![molecular formula C23H22N6O4S B3016329 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1044266-55-8](/img/no-structure.png)

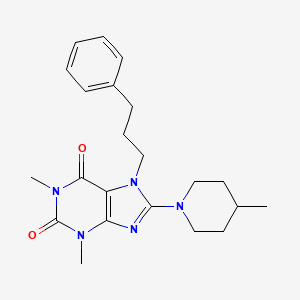

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

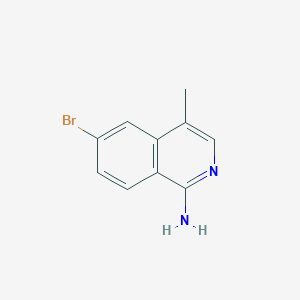

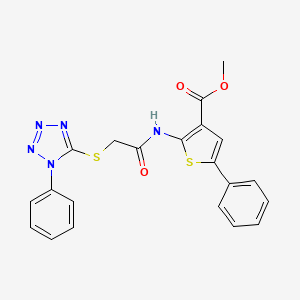

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.

BenchChem offers high-quality 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compound 7 has demonstrated significant antitumor effects in various cell lines. It inhibits cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy . Further studies have focused on its efficacy against specific cancer types, such as lung cancer (A549 cells) and breast cancer (MCF-7 cells).

PAK4 Inhibition

Compound 7 has been investigated as a PAK4 inhibitor. PAK4 plays a crucial role in cell migration and invasion. By targeting PAK4, this compound shows potential in suppressing cancer metastasis .

Histamine H1 Receptor Affinity

Interestingly, compound 7 is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors. It finds use in managing allergies, hay fever, angioedema, and urticaria .

Cell Cycle Modulation

Studies have explored how compound 7 affects the cell cycle. It influences cell division and may have implications for cell growth control and cancer treatment .

Antioxidant Activity

Compound 7 has shown antioxidant properties, particularly against ABTS radicals. Its radical-scavenging ability contributes to its potential therapeutic applications .

Molecular Docking

Through molecular docking studies, researchers have identified key interactions between compound 7 and specific amino acids in target proteins. These insights aid in understanding its binding mechanisms and guiding drug design .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-nitrophenol with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperazine to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one. The resulting product is then reacted with 2-thioxoimidazolidin-4-one to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-nitrophenol", "ethyl acetoacetate", "piperazine", "2-thioxoimidazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-nitrophenol with ethyl acetoacetate in the presence of a base to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester with piperazine in the presence of a base to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one.", "Step 3: Reaction of 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one with 2-thioxoimidazolidin-4-one in the presence of a base to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |

CAS RN |

1044266-55-8 |

Product Name |

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |

Molecular Formula |

C23H22N6O4S |

Molecular Weight |

478.53 |

IUPAC Name |

2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2 |

InChI Key |

FICMTSNJFLMXEZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

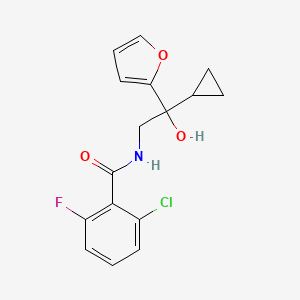

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)

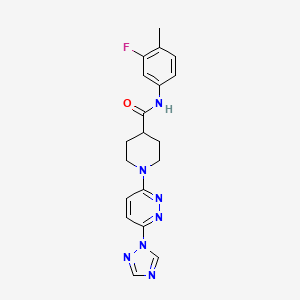

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)